molecular formula C24H29N3O5 B11383061 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

Cat. No.: B11383061
M. Wt: 439.5 g/mol
InChI Key: WXNMKOQXGNHMCZ-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes propoxy groups attached to both phenyl rings and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of Propoxy Groups: The propoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Coupling Reactions: The final step involves coupling the oxadiazole ring with the substituted benzamide through amide bond formation, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like nitronium ions for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: Potential use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The propoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide
  • N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide
  • N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple propoxy groups can enhance its solubility and interaction with lipid membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

InChI

InChI=1S/C24H29N3O5/c1-4-13-29-19-10-8-7-9-18(19)24(28)25-23-22(26-32-27-23)17-11-12-20(30-14-5-2)21(16-17)31-15-6-3/h7-12,16H,4-6,13-15H2,1-3H3,(H,25,27,28)

InChI Key

WXNMKOQXGNHMCZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OCCC)OCCC

Origin of Product

United States

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